molecular formula C22H21N3O6S B322055 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B322055
M. Wt: 455.5 g/mol
InChI Key: PWLKAPFQKFSICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide is a research compound with the molecular formula C22H21N3O6S and a molecular weight of 455.5 g/mol. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide involves multiple steps. The synthetic route typically includes the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-nitrophenoxyacetic acid under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide can be compared with other similar compounds, such as:

    N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide: This compound has a similar sulfonylphenyl structure but differs in the substituents and overall molecular structure.

    N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H21N3O6S/c1-15-3-12-21(16(2)13-15)24-32(29,30)20-10-4-17(5-11-20)23-22(26)14-31-19-8-6-18(7-9-19)25(27)28/h3-13,24H,14H2,1-2H3,(H,23,26)

InChI Key

PWLKAPFQKFSICH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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